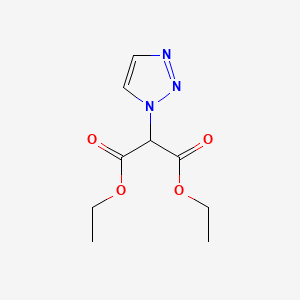![molecular formula C12H14N2S B12530096 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline CAS No. 689251-68-1](/img/structure/B12530096.png)
4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an aniline group attached to the thiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline typically involves the reaction of 2-ethyl-1,3-thiazole with an appropriate aniline derivativeThe reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. Catalysts and optimized reaction conditions are employed to ensure high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Major products formed from these reactions include various substituted thiazole derivatives, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]aniline
- 2-(4-Methyl-1,3-thiazol-5-yl)ethyl esters
- 2,4-Disubstituted thiazoles
Uniqueness
What sets 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl group on the thiazole ring and the aniline moiety contribute to its distinct reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
689251-68-1 |
|---|---|
Molecular Formula |
C12H14N2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-[(2-ethyl-1,3-thiazol-4-yl)methyl]aniline |
InChI |
InChI=1S/C12H14N2S/c1-2-12-14-11(8-15-12)7-9-3-5-10(13)6-4-9/h3-6,8H,2,7,13H2,1H3 |
InChI Key |
LNHVPHFXFBHLMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CS1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


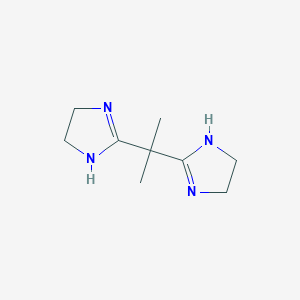
![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)
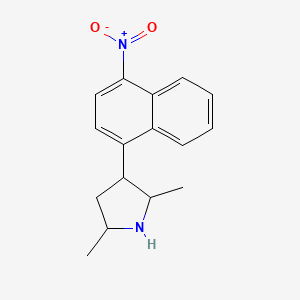
![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12530039.png)
![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)
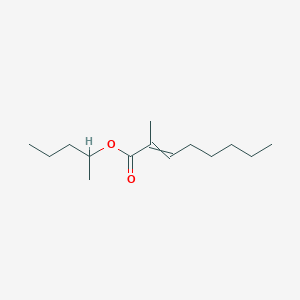

![(L-Phenylalanine, ((c) paragraph signS)-(c) paragraph sign-[(2-chloroacetyl)amino]benzenebutanoyl-L-leucyl-, methyl ester)](/img/structure/B12530062.png)
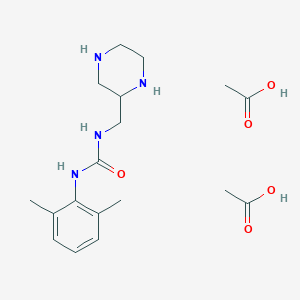
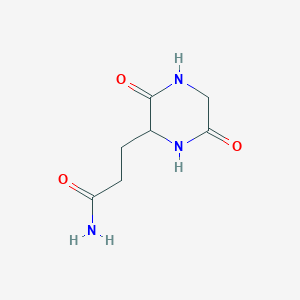

![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
![2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530090.png)
